N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide
Description
This compound belongs to the class of sulfonamide derivatives featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a morpholinoethyl group and a 4-nitrobenzenesulfonamide moiety. The benzodioxole scaffold is widely recognized for its bioactivity in medicinal chemistry, particularly in modulating enzyme inhibition and receptor interactions.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c23-22(24)15-2-4-16(5-3-15)30(25,26)20-12-17(21-7-9-27-10-8-21)14-1-6-18-19(11-14)29-13-28-18/h1-6,11,17,20H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNOWRUXMCQGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a 5-bromo-benzo[d][1,3]dioxole is reacted with morpholine in the presence of a palladium catalyst, such as PdCl2, and a base like Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The benzo[d][1,3]dioxole moiety can engage in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Palladium catalysts and bases like Cs2CO3 are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This disrupts the mitotic process, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The benzodioxole moiety is a common feature in several compounds described in the evidence (e.g., compounds in ). However, the target compound distinguishes itself through:
- Nitro Substituent : The 4-nitrobenzenesulfonamide group contrasts with bromo, methoxy, or benzyloxy substituents in analogs (e.g., 4e and 4f in , D16 in ), which may alter electronic properties and metabolic pathways.
- Morpholinoethyl Side Chain: This group differentiates the compound from piperazine- or thiazole-containing analogs (e.g., 5b-j in , BD00803695 in ), impacting solubility and pharmacokinetics.
Table 1: Key Structural Differences Among Selected Analogs
Physicochemical and Spectroscopic Properties
- Melting Points : Sulfonamide derivatives typically exhibit higher melting points (>200°C) compared to acetamide or acrylonitrile analogs (e.g., D15: 191–192°C, ; 23i: amorphous solid, ).
- NMR Profiles: The morpholinoethyl group’s protons (δ 2.5–3.5 ppm in ) and nitrobenzene aromatic signals (δ 8.0–8.5 ppm) would dominate the target compound’s ¹H NMR, distinct from benzyloxy or thiazole signals in analogs.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26N2O5S
- Molecular Weight : 466.55 g/mol
- CAS Number : 887219-23-0
The compound features a biphenyl sulfonamide structure with a morpholinoethyl side chain and a benzo[d][1,3]dioxole moiety. Its unique structure contributes to its biological activities.
The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics through two main mechanisms:
- Suppressing Tubulin Polymerization : This leads to the destabilization of microtubules.
- Stabilizing Microtubule Structure : By preventing depolymerization, it disrupts normal cellular functions.
These actions result in cell cycle arrest , particularly at the S phase, and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
1. Antitumor Activity
This compound exhibits significant antitumor properties. Research has shown that it can effectively induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects by inhibiting bacterial dihydropteroate synthase. This mechanism is crucial for the antibacterial properties attributed to sulfonamides. The nitro group may also play a role in generating reactive intermediates that can damage bacterial DNA .
4. Antidepressant-like Effects
Preliminary studies suggest that the presence of the benzo[d][1,3]dioxole ring system may confer antidepressant-like effects due to its association with mood regulation in other compounds.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound induced apoptosis in breast cancer cell lines through microtubule disruption. |
| Study B | Found antimicrobial activity against Escherichia coli with an MIC comparable to standard antibiotics. |
| Study C | Reported anti-inflammatory effects in vitro, showing inhibition of pro-inflammatory cytokines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
